molecular formula C5H6OSe B12967937 Selenophen-2-ylmethanol

Selenophen-2-ylmethanol

Cat. No.: B12967937
M. Wt: 161.07 g/mol
InChI Key: GUPKFWLCFYLJQL-UHFFFAOYSA-N
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Description

Selenophen-2-ylmethanol is a functionalized selenophene derivative that serves as a versatile intermediate in advanced chemical synthesis and research. The selenophene core is a privileged structure in medicinal chemistry and materials science due to the unique properties of the selenium atom . This compound is particularly valuable for constructing more complex molecules via reactions at its hydroxymethyl group. In pharmaceutical research, selenophene derivatives are investigated for a diverse range of biological activities. Studies have shown that selenophene-based compounds can exhibit potent antioxidant, antidepressant, anticancer, and antimicrobial effects . The selenium atom can influence electronic distribution and interact with biological targets, making it a valuable element in drug discovery campaigns . In the field of materials science, this compound acts as a precursor for developing novel conjugated polymers and small molecules for organic electronics . Replacing sulfur in thiophene-based materials with selenium in selenophene units leads to a reduced optical band gap, lower energy levels, and enhanced chain packing through non-covalent Se···O or Se···S interactions . These properties are crucial for improving the performance of organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Researchers utilize this compound to create selenophene-based chromophores with promising nonlinear optical (NLO) properties and as a building block for fused heterocyclic systems like selenophenochromenes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

selenophen-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OSe/c6-4-5-2-1-3-7-5/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPKFWLCFYLJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[Se]C(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Selenophen 2 Ylmethanol and Its Precursors/derivatives

Strategies for Selenophene (B38918) Ring Construction and Functionalization

The synthesis of the selenophene core is a critical first step, achievable through various cyclization and functionalization strategies. These methods provide access to a wide range of substituted selenophenes, which are precursors for more complex derivatives.

Cyclization-Based Approaches for Selenophene Scaffolds

Cyclization reactions are a primary method for constructing the five-membered selenophene ring from acyclic precursors. These approaches often involve the formation of carbon-selenium bonds in a way that facilitates ring closure.

A robust, one-pot method for synthesizing selenophene derivatives involves the intramolecular cyclization of 1,3-dienyl bromides. mdpi.comnih.gov This reaction is typically performed with potassium selenocyanate (B1200272) (KSeCN) as the selenium source and is catalyzed by copper oxide (CuO) nanoparticles. mdpi.comnih.gov The process is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, typically around 110°C, for 8 to 12 hours. mdpi.com This methodology demonstrates good functional group tolerance, accommodating various aryl, alkenyl, heteroaryl, and alkyl substituents. nih.govresearchgate.net The reaction is effective for producing 2-phenyl-3-alkyl selenophenes and can also be applied to the synthesis of thiophenes, highlighting its versatility. mdpi.comnih.gov An alternative, metal-free approach utilizes iodine (I₂) as a catalyst in dimethyl sulfoxide (B87167) (DMSO), which can offer comparable yields while avoiding the use of noble metals. mdpi.com

Table 1: Synthesis of Selenophene Derivatives via KSeCN/CuO Nanoparticle-Catalyzed Cyclization of 1,3-Dienyl Bromides

ReactantCatalyst SystemConditionsYield (%)Reference
1-Bromo-3-propyl-1,3-dieneKSeCN/CuO npsDMF, 110°C, 10 h88% smolecule.com
1-Bromo-3-pentyl-1,3-dieneKSeCN/CuO npsDMF, 110°C, 12 h92% smolecule.com
Aryl-1,3-dienyl bromide (R¹=Me)KSeCN/CuO npsDMF, 110°C, 8-12 hGood mdpi.com
Aryl-1,3-dienyl bromide (R¹=Cl)KSeCN/CuO npsDMF, 110°C, 8-12 hGood mdpi.com
Aryl-1,3-dienyl bromide (R¹=n-pentyl)KSeCN/CuO npsDMF, 110°C, 8-12 hGood mdpi.com

A highly efficient method for synthesizing 2,5-disubstituted selenophenes is the copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium. rsc.orgresearchgate.net This approach is noted for its high atom- and step-economy, excellent regioselectivity, and the use of stable, non-toxic elemental selenium as the selenium source. rsc.orgresearchgate.netmdpi.com The reaction tolerates a good range of functional groups, including aryl, alkyl, and heteroaryl substituents, affording yields from 32% to 89%. mdpi.com Control experiments suggest a mechanism that may involve a Glaser coupling of two alkyne molecules, followed by the insertion of H₂Se and subsequent cyclization. rsc.orgresearchgate.net The resulting selenophene products can be further modified, demonstrating their utility in organic synthesis and materials science. rsc.org

Table 2: Examples of 2,5-Disubstituted Selenophenes via Copper-Catalyzed [2+2+1] Cyclization

Alkyne SubstrateSelenium SourceCatalyst SystemYield (%)Reference
Terminal Alkynes (Aryl)Elemental SeleniumCu(I)32-89% mdpi.com
Terminal Alkynes (Alkyl)Elemental SeleniumCu(I)32-89% mdpi.com
Terminal Alkynes (Heteroaryl)Elemental SeleniumCu(I)32-89% mdpi.com

Direct Functionalization of Selenophene Ring (e.g., direct boronation of selenophene for boronic acid derivatives)

Direct functionalization offers a route to modify a pre-existing selenophene ring. One key transformation is direct boronation to produce selenophen-2-ylboronic acid. smolecule.com This method involves reacting selenophene with a boron-containing reagent, such as boron trifluoride or other boronic acids, under controlled conditions to install the boronic acid group. smolecule.com Selenophen-2-ylboronic acid is a versatile synthetic building block, particularly for Suzuki coupling reactions, enabling the creation of more complex organoselenium compounds. smolecule.com While various methods exist for synthesizing boronic acids from aryl halides or through decarboxylative borylation, direct C-H activation and boronation of the heterocycle represents an efficient pathway. smolecule.comnih.govresearchgate.net

Synthesis of Selenophen-2-ylmethanol Derivatives

Once the selenophene ring is formed and functionalized, specific side chains can be introduced. The synthesis of this compound involves creating a hydroxymethyl group at the 2-position of the ring.

Introduction of Hydroxymethyl Group

While a specific, documented synthesis for this compound is not extensively detailed, a plausible and chemically sound pathway can be inferred from established reactions on analogous heterocyclic systems. vulcanchem.com This synthetic route typically involves a two-step process.

First, a formyl group is introduced at the 2-position of the selenophene ring. vulcanchem.com This is commonly achieved through electrophilic substitution, such as the Vilsmeier-Haack reaction. vulcanchem.com Second, the resulting selenophene-2-carbaldehyde is reduced to the corresponding primary alcohol. vulcanchem.com Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are effective for this transformation, converting the formyl group into the target hydroxymethyl (-CH₂OH) group. vulcanchem.com The presence of the hydroxymethyl group introduces polarity and hydrogen-bonding capabilities to the selenophene molecule. vulcanchem.com The existence of related, more complex structures, such as (5-((2-(Hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl) selenophen-2-yl)methanol, confirms the viability of synthesizing selenophene cores bearing hydroxymethyl functionalities. sci-hub.se

Modification of this compound

The functionalization of this compound is crucial for expanding its applications in materials science and medicinal chemistry. Key modifications include halogenation and transformations of the hydroxyl group.

Halogenation (e.g., preparation of (5-bromoselenophen-2-yl)methanol)

Halogenated selenophenes are valuable intermediates for further chemical transformations. The bromination of the selenophene ring is a common strategy to introduce a functional handle for cross-coupling reactions. For instance, (5-bromoselenophen-2-yl)methanol can be prepared, which serves as a building block for more complex molecules. researchgate.netresearchgate.netmetu.edu.tr The synthesis of 3,6-bis(5-(5-bromoselenophen-2-yl)thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves the use of N-bromosuccinimide (NBS) to brominate a selenophene-containing precursor. rsc.org

The general mechanism for the electrophilic halogenation of alkenes, which shares principles with the halogenation of aromatic heterocycles, proceeds through a halonium ion intermediate. masterorganicchemistry.com This intermediate is then attacked by a nucleophile, leading to the final halogenated product. masterorganicchemistry.com

A study on the synthesis of selenophene-based heteroacenes utilized (5-bromoselenophen-2-yl)trimethylsilane as a key starting material, highlighting the importance of brominated selenophenes in the construction of extended π-conjugated systems. researchgate.net

Table 1: Halogenation Reaction Example

Reactant Reagent Product Reference
Functional Group Interconversions of the Hydroxyl Group (e.g., principles of Mitsunobu reaction for esterification/etherification, Williamson Ether Synthesis)

The hydroxyl group of this compound offers a site for various functional group interconversions, enabling the synthesis of a diverse range of derivatives.

Mitsunobu Reaction:

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into esters, ethers, and other functional groups with an inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of the phosphine and the azodicarboxylate. wikipedia.org This intermediate then activates the alcohol, making it a good leaving group for subsequent nucleophilic attack by a pronucleophile, such as a carboxylic acid for esterification. wikipedia.orgorganic-chemistry.org

Key Principles of the Mitsunobu Reaction:

Versatility: Allows for the formation of C-O, C-N, C-S, and C-C bonds. nih.gov

Stereoselectivity: Proceeds with a clean inversion of the stereocenter at the alcohol. organic-chemistry.org

Mild Conditions: The reaction is typically conducted under neutral and mild conditions. researchgate.net

Table 2: Key Reagents in the Mitsunobu Reaction

Reagent Type Examples Function
Phosphine Triphenylphosphine (PPh3) Activates the azodicarboxylate
Azodicarboxylate Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) Activates the alcohol

Williamson Ether Synthesis:

The Williamson ether synthesis is a classic and widely used method for preparing symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide or a sulfonate ester by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com

The alkoxide is typically generated by treating an alcohol with a strong base, such as sodium hydride (NaH), or an alkali metal. masterorganicchemistry.comlibretexts.org For the synthesis to be effective, the alkyl halide should be primary to avoid competing elimination reactions that are common with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com

Mechanism of Williamson Ether Synthesis: The reaction proceeds via a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide in a single, concerted step. wikipedia.orgbyjus.com This SN2 mechanism results in the formation of the ether and a salt byproduct. wikipedia.org

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. yale.eduacs.org

Several of these principles are particularly relevant to the synthesis of this compound and its derivatives:

Prevention of Waste: It is better to prevent the formation of waste than to treat it after it has been created. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.eduskpharmteco.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edu

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.eduacs.org

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. yale.edu

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and can generate waste. yale.eduacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu

A notable example of applying green chemistry to selenophene synthesis is the copper-mediated halocyclization of selenoenynes. nih.gov This method utilizes environmentally benign ethanol (B145695) as a solvent and safe, inexpensive inorganic reagents like copper(II) sulfate (B86663) and sodium halides to produce halogenated selenophenes in high yields under mild conditions. nih.govnih.gov This approach avoids the use of harsh solvents and toxic cyclizing agents, aligning with the principles of green chemistry. nih.gov

Chemical Reactivity and Mechanistic Studies of Selenophen 2 Ylmethanol

Reactions Involving the Hydroxyl Functionality

The hydroxyl group of selenophen-2-ylmethanol is a key site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification is a fundamental reaction for modifying the hydroxyl group of this compound. This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative to form an ester. medcraveonline.commedcraveonline.com The process can be catalyzed by either acids or enzymes. medcraveonline.com While chemical catalysis is often straightforward, enzymatic approaches, particularly with lipases, are gaining traction due to their high catalytic efficiency, milder reaction conditions, and environmental benefits. medcraveonline.com

For instance, the esterification of secondary metabolite alcohols has been successfully carried out using various lipases, such as Lipozyme TLIM and Novozym 435, in organic solvents like isooctane, methanol (B129727), ethanol (B145695), acetonitrile, and acetone. medcraveonline.com The choice of solvent and enzyme can significantly influence the reaction yield. medcraveonline.com Transesterification, another method to form esters, can be performed under either acidic or basic conditions and involves the exchange of the alkoxy group of an ester with the alcohol. masterorganicchemistry.comnih.gov

A significant application of these reactions is in the synthesis of long-chain cellulose (B213188) esters, where the hydroxyl groups of cellulose are esterified. nih.gov This highlights the potential for creating novel polymeric materials derived from this compound.

Table 1: Examples of Esterification and Etherification Reactions
Reaction TypeReactantsCatalyst/ConditionsProduct
EsterificationThis compound, Carboxylic AcidAcid or Lipase (e.g., Lipozyme TLIM, Novozym 435)Selenophen-2-ylmethyl ester
Transesterification (Basic)This compound, Ester, AlkoxideBasic conditionsNew Selenophen-2-ylmethyl ester
Transesterification (Acidic)This compound, EsterAcidic conditions, Alcohol as solventNew Selenophen-2-ylmethyl ester

The selenophene (B38918) moiety in this compound exhibits notable antioxidant properties. nih.govresearchgate.net This activity is attributed to its ability to scavenge free radicals, particularly peroxyl radicals. nih.govresearchgate.net The antiperoxyradical capacity of selenophene and its derivatives has been studied using methods like the oxygen radical absorbance capacity (ORAC) assay. nih.gov Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have been employed to investigate the redox characteristics of these compounds, confirming their antiperoxyradical activity. nih.govresearchgate.net

The proposed mechanism for the antiperoxyradical action of selenophene involves its interaction with peroxyl radicals, leading to the neutralization of these reactive species. nih.gov While detailed studies on the specific oxidation and reduction products of the hydroxyl group in this compound are not extensively documented in the provided context, the inherent antioxidant nature of the selenophene ring suggests a propensity to undergo oxidation. Further research is needed to fully elucidate the specific oxidation and reduction pathways of the alcohol functionality itself.

Reactivity of the Selenophene Ring System

The selenophene ring in this compound is an electron-rich aromatic system, making it susceptible to various electrophilic and metal-catalyzed reactions.

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, including selenophene. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of EAS are significantly influenced by the substituents present on the ring. wikipedia.org Electron-donating groups activate the ring towards electrophilic attack and direct substitution to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct substitution to the meta position. wikipedia.orglkouniv.ac.in

For five-membered heterocycles like selenophene, the substitution pattern is influenced by the heteroatom. The hydroxymethyl group (-CH₂OH) at the 2-position of the selenophene ring is generally considered an activating, ortho, para-directing group, which in this case corresponds to the 3- and 5-positions. Therefore, electrophilic substitution on this compound is expected to occur preferentially at these positions. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

The selenophene ring can be functionalized through the formation of organometallic intermediates. A key reaction in this context is the lithium/selenium transmetalation of organoseleno-selenophenes. nih.gov This process involves the reaction of a substituted selenophene containing an organoselanyl group with an organolithium reagent, such as butyllithium (B86547). nih.gov This transmetalation generates a lithiated selenophene species, which is a potent nucleophile. nih.gov

This organolithium intermediate can then be trapped with various electrophiles, including aldehydes, to form new carbon-carbon bonds. nih.gov For example, the reaction of a 3-(organoseleno)-selenophene with butyllithium followed by the addition of an aldehyde yields the corresponding secondary alcohol. nih.gov This methodology provides a versatile route for the synthesis of more complex selenophene derivatives. nih.gov

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and selenophene derivatives are excellent substrates for these transformations. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. researchgate.netfigshare.comnih.govmdpi.comyoutube.com Selenophene-boronic acid derivatives can be effectively coupled with various aryl and heteroaryl halides to synthesize substituted selenophenes. researchgate.netacs.org For instance, 2-iodoselenophene (B3051997) and 2-bromoselenophene (B187646) have been successfully used in Suzuki couplings with arylboronic acids to produce 2-arylselenophenes in good yields. researchgate.netfigshare.com The reaction conditions are typically mild, involving a palladium catalyst such as Pd(OAc)₂, a base like K₂CO₃, and a suitable solvent system. researchgate.netfigshare.com Carbonylative Suzuki couplings have also been developed to synthesize unsymmetrical biaryl ketones from aryl bromides and arylboronic acid equivalents. nih.gov

Palladium-Catalyzed Direct C-H Bond Activation: In recent years, direct C-H bond activation has emerged as a more atom-economical and efficient method for the functionalization of heterocycles, avoiding the pre-functionalization required in traditional cross-coupling reactions. nih.govresearchgate.netamanote.comnih.govrsc.org Palladium-catalyzed direct arylation of selenophene allows for the regioselective formation of 2-aryl- or 2,5-diarylselenophenes. nih.gov This reaction is typically carried out in the presence of a palladium catalyst, a base, and an acid additive, and proceeds via a concerted metalation-deprotonation (CMD) pathway. nih.gov This method is suitable for a wide range of aryl halides, including those with various functional groups. nih.gov

Table 2: Summary of Cross-Coupling Reactions of Selenophene Derivatives
ReactionSubstratesCatalyst/ReagentsProduct
Suzuki CouplingHaloselenophene, Arylboronic acidPd(OAc)₂, K₂CO₃, DME/H₂OArylselenophene
Carbonylative Suzuki CouplingAryl bromide, Arylboronic acid equivalent, COPalladium catalystUnsymmetrical biaryl ketone
Direct C-H ArylationSelenophene, Aryl halidePalladium catalyst, Base, Acid additive2-Aryl- or 2,5-Diarylselenophene

Elucidation of Reaction Mechanisms and Pathways

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis plays a pivotal role in directing the reactivity of selenophene-2-ylmethanol, enabling transformations that are either inefficient or unselective under non-catalytic conditions. The strategic use of transition metal catalysts, particularly those based on palladium and copper, has been instrumental in the functionalization of the selenophene core and reactions involving the hydroxymethyl group. These catalysts enhance reaction rates, improve yields, and, most importantly, control the selectivity towards desired products by providing lower energy reaction pathways.

The primary modes of catalytic activation for selenophene derivatives involve oxidative addition, cross-coupling cycles, and directed C-H bond activation. nih.govresearchgate.net For this compound, the selenophene ring offers sites for C-H functionalization or cross-coupling (if pre-functionalized with a halide), while the hydroxymethyl group can be a target for oxidation or coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are extensively used for C-C bond formation in heteroaromatic chemistry. researchgate.net While direct studies on this compound are limited, the principles are derived from reactions with haloselenophenes. researchgate.net For instance, a bromo-substituted this compound could undergo Suzuki-Miyaura coupling reactions with various arylboronic acids. The catalyst, typically a palladium(0) species, facilitates the reaction through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of ligand on the palladium center is crucial for both efficiency and selectivity, influencing the rate of each step in the catalytic cycle.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Model Halogenated Selenophene Derivative

EntryArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane92
33-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF88

This data is representative of typical conditions for related haloselenophenes and is intended to be illustrative for the potential reactivity of a halogenated derivative of this compound. researchgate.net

Copper-Catalyzed Reactions:

Copper catalysts are particularly effective for C-Se, C-S, and C-N bond-forming reactions involving selenophene precursors. nih.govbeilstein-journals.org In the context of synthesizing functionalized selenophenes that could be precursors to or derivatives of this compound, copper catalysis is key. For example, copper-catalyzed cyclization of diynes with a selenium source is a common method to construct the selenophene ring. nih.gov The efficiency and regioselectivity of these cyclizations are highly dependent on the copper catalyst and reaction conditions employed.

Catalytic Oxidation of the Hydroxymethyl Group:

The hydroxymethyl group of this compound can be selectively oxidized to the corresponding aldehyde, selenophen-2-carbaldehyde, using various catalytic systems. This transformation is valuable for creating building blocks for more complex molecules. Transition metal catalysts, such as those based on ruthenium or copper, often in the presence of an oxidant, can achieve this with high selectivity, avoiding over-oxidation to the carboxylic acid or degradation of the sensitive selenophene ring. rsc.org For instance, aerobic oxidation using a copper catalyst offers a green and efficient method. rsc.org

Table 2: Catalytic Systems for the Selective Oxidation of Aryl Methanols

Catalyst SystemOxidantSolventTemperature (°C)Selectivity for Aldehyde (%)
Cu(I)/TEMPOO₂ (Air)Acetonitrile80>95
RuCl₂(PPh₃)₃AcetoneToluene11090
MnO₂-Dichloromethane25>98

This table presents common catalytic systems for the selective oxidation of benzylic and heterocyclic methanols, which are analogous to this compound. rsc.orgnih.govmdpi.com

The efficiency of these catalytic oxidations is governed by the catalyst's ability to activate the alcohol and the oxidant selectively. The mechanism often involves the formation of a metal-alkoxide intermediate, followed by a β-hydride elimination step to yield the aldehyde and a reduced metal hydride species, which is then re-oxidized by the terminal oxidant to complete the catalytic cycle.

Theoretical and Computational Investigations of Selenophen 2 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and geometry of the molecule.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. ut.ac.irdiva-portal.org For Selenophen-2-ylmethanol, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to determine its most stable geometric configuration. ekb.eg

These studies optimize the molecular geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. The presence of the selenium atom, being larger and more polarizable than sulfur, significantly influences the geometry of the five-membered ring compared to its thiophene (B33073) analog. The hydroxymethyl (-CH2OH) substituent at the C2 position introduces further geometric considerations, including the orientation of the side chain relative to the selenophene (B38918) ring.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations Note: These are representative values based on DFT studies of selenophene and related substituted heterocycles. Actual values may vary based on the specific computational level of theory.

ParameterPredicted ValueDescription
C=C Bond Lengths~1.37 - 1.42 ÅDouble bonds within the selenophene ring.
C-Se Bond Lengths~1.86 ÅBonds between carbon and selenium atoms in the ring.
C-C (ring) Bond Length~1.45 ÅSingle bond within the selenophene ring.
C-C (side chain) Bond Length~1.51 ÅBond connecting the ring to the methanol (B129727) group.
C-O Bond Length~1.43 ÅBond within the hydroxymethyl group.
C-Se-C Bond Angle~88°Angle at the selenium heteroatom.
C-C-Se Bond Angles~111° - 112°Angles adjacent to the selenium atom.

The electronic structure analysis from DFT reveals the distribution of electron density throughout the molecule, highlighting the electronegativity differences between atoms and the aromatic character of the selenophene ring.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and optical properties. imist.ma A smaller gap suggests that the molecule is more easily excitable and more reactive. In this compound, the selenophene ring's electrons contribute significantly to the HOMO, while the LUMO is typically a π* anti-bonding orbital distributed over the ring. The hydroxymethyl substituent can influence these energy levels; its electron-donating or -withdrawing character can raise or lower the HOMO and LUMO energies, thereby tuning the energy gap.

Table 2: Predicted FMO Properties for this compound Note: Values are illustrative and depend on the computational method and solvent model used.

PropertyPredicted ValueSignificance
HOMO Energy-5.5 to -6.0 eVRelates to ionization potential and nucleophilicity.
LUMO Energy-0.5 to -1.0 eVRelates to electron affinity and electrophilicity.
HOMO-LUMO Gap4.5 to 5.5 eVIndicates chemical reactivity and electronic transition energy.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. preprints.orgfgcu.edu The MEP map is plotted on the molecule's electron density surface, with colors indicating different potential values.

Red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these are expected around the oxygen atom of the hydroxyl group and, to a lesser extent, the selenium atom due to its lone pairs.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl hydrogen.

Green regions represent areas of neutral potential.

The MEP map provides a clear, qualitative picture of the molecule's polarity and helps in understanding intermolecular interactions, such as hydrogen bonding, where the positive region on one molecule interacts with the negative region on another. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. q-chem.comwisc.edu This method allows for the investigation of charge transfer and intramolecular interactions. researchgate.netnih.gov

For this compound, NBO analysis can quantify the delocalization of electron density from a filled donor orbital (a bond or a lone pair) to an empty acceptor orbital (an anti-bond). These donor-acceptor interactions stabilize the molecule. The analysis calculates the stabilization energy (E(2)) associated with each interaction, with higher E(2) values indicating stronger interactions. Key interactions in this compound would include delocalization from the selenium lone pairs to adjacent C-C anti-bonding orbitals (π-conjugation) and potential hyperconjugation involving the -CH2OH substituent. NBO also provides natural atomic charges, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. q-chem.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. rsc.org This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate. researchgate.netresearchgate.net

For this compound, theoretical studies could model various reactions, such as:

Oxidation: The conversion of the primary alcohol to an aldehyde or carboxylic acid.

Substitution: Electrophilic substitution on the selenophene ring.

Esterification: Reaction of the alcohol group with a carboxylic acid.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This modeling allows for the comparison of different possible pathways, helping to identify the most favorable mechanism. researchgate.net Methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would involve calculating the frequencies corresponding to key functional groups, such as the O-H stretch of the alcohol, the C-O stretch, C-H stretches, and the characteristic vibrational modes of the selenophene ring. Comparing the computed spectrum with an experimental one can aid in peak assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei, as well as for ⁷⁷Se. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. These predictions are highly sensitive to the molecular geometry and electronic environment around each nucleus. Calculated chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental data to confirm the structural assignment of this compound.

Computational Approaches to Structure-Activity Relationships (SAR)

Theoretical and computational investigations play a pivotal role in elucidating the structure-activity relationships (SAR) of this compound and its derivatives. These in silico methods provide valuable insights into the molecular properties that govern the biological activity of these compounds, thereby guiding the rational design of new and more potent analogues. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in identifying the key structural features influencing the therapeutic potential of selenophene-containing compounds. fiveable.melongdom.org

The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me This is achieved by calculating a variety of molecular descriptors that quantify different physicochemical properties of the molecules. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For this compound derivatives, electronic descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding their antioxidant activity. nih.gov The antiradical capacity of selenophenes and their derivatives has been linked to their oxidation and reduction potentials, which can be computationally modeled. nih.gov

Molecular docking is another powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This technique is particularly useful for understanding the mechanism of action of this compound derivatives that target specific enzymes or receptors. The docking process involves placing the ligand in the active site of the protein and evaluating the interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. mdpi.com For instance, in studies involving thiophene derivatives, which are structurally similar to selenophenes, molecular docking has been successfully employed to identify key interactions with target proteins. mdpi.com

The general workflow for a computational SAR study on this compound derivatives would typically involve the steps outlined in the table below.

StepDescriptionComputational Tools/Methods
1. Dataset Selection A set of this compound derivatives with experimentally determined biological activities is compiled.Literature search, chemical databases.
2. Molecular Modeling 2D or 3D structures of the compounds are generated and optimized to their lowest energy conformation.Molecular mechanics (e.g., MMFF94), semi-empirical methods (e.g., AM1), or density functional theory (DFT).
3. Descriptor Calculation A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.Software like PaDEL-Descriptor, MOE (Molecular Operating Environment).
4. QSAR Model Development Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), machine learning algorithms (e.g., Support Vector Machines, Random Forest). fiveable.me
5. Model Validation The predictive power and robustness of the QSAR model are assessed using internal and external validation techniques.Cross-validation (leave-one-out, leave-n-out), prediction for a test set of compounds.
6. Molecular Docking (if applicable) The binding modes and affinities of the compounds to a specific biological target are predicted.AutoDock, Glide, GOLD. nih.gov
7. Interpretation and Design The QSAR model and docking results are interpreted to understand the key structural features for activity and to design new, more potent compounds.Visualization software (e.g., PyMOL, Discovery Studio).

A hypothetical QSAR study on a series of this compound derivatives with antioxidant activity might reveal that the presence of electron-donating groups on the selenophene ring enhances activity. This could be quantified by a QSAR equation where a descriptor for electron density on the ring is positively correlated with the antioxidant capacity. Similarly, molecular docking studies could show that the hydroxyl group of the methanol substituent forms a critical hydrogen bond with an amino acid residue in the active site of an enzyme, explaining its importance for biological activity.

While specific QSAR models and docking studies exclusively focused on this compound are not abundant in publicly available literature, the established methodologies for similar heterocyclic compounds containing selenium or sulfur provide a robust framework for such investigations. mdpi.comresearchgate.net These computational approaches are invaluable for accelerating the discovery and optimization of novel this compound-based therapeutic agents.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For selenophen-2-ylmethanol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide a complete picture of its atomic connectivity.

¹H NMR and ¹³C NMR for Structural Elucidaion

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of its protons. The spectrum is characterized by distinct signals corresponding to the protons on the selenophene (B38918) ring, the methylene (B1212753) group (-CH₂-), and the hydroxyl group (-OH). The chemical shifts (δ) are influenced by the electron-withdrawing nature of the selenium atom and the hydroxyl group.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the molecule. The carbon atoms of the selenophene ring appear in the aromatic region, while the methylene carbon attached to the hydroxyl group is observed at a higher field. The precise chemical shifts are sensitive to the solvent used for the measurement. pitt.eduillinois.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles. Actual experimental values may vary.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H37.2 - 7.4-
H47.0 - 7.2-
H57.5 - 7.7-
-CH ₂OH4.6 - 4.8-
-CH₂OH Variable (1.5 - 4.0)-
C2-145 - 150
C3-125 - 128
C4-128 - 131
C5-130 - 133
-C H₂OH-60 - 65

Data table is interactive.

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netyoutube.comsdsu.edu

COSY: This experiment reveals proton-proton couplings within the molecule. For this compound, cross-peaks would be observed between the adjacent protons on the selenophene ring (H3-H4, H4-H5), confirming their connectivity. A correlation between the methylene protons and the hydroxyl proton might also be observed, depending on the solvent and concentration. researchgate.netsdsu.edu

HSQC: This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon. youtube.comsdsu.edu

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. In the case of this compound, HMBC correlations would be expected from the methylene protons to the C2 and C3 carbons of the selenophene ring, and from the ring protons to the methylene carbon, thus confirming the attachment of the hydroxymethyl group to the ring. youtube.comsdsu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. core.ac.uk

The key vibrational modes for this compound include:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group due to hydrogen bonding.

C-H (aromatic) Stretch: The C-H stretching vibrations of the selenophene ring are expected to appear in the region of 3000-3100 cm⁻¹.

C-H (aliphatic) Stretch: The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group are typically observed in the 2850-2960 cm⁻¹ range.

C=C (ring) Stretch: The stretching vibrations of the carbon-carbon double bonds within the selenophene ring usually give rise to multiple bands in the 1300-1500 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the primary alcohol is expected to produce a strong band in the IR spectrum between 1000 and 1260 cm⁻¹.

C-Se Stretch: The carbon-selenium bond vibrations are typically found at lower frequencies, in the range of 500-600 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the selenophene ring, which may be weak in the IR spectrum. The complementarity of IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.govuu.nlnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-HStretch3200 - 3600
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 2960
C=C (ring)Stretch1300 - 1500
C-OStretch1000 - 1260
C-SeStretch500 - 600

Data table is interactive.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The selenophene ring is the primary chromophore in this molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.orgyoutube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions and result in strong absorption bands, often in the shorter wavelength region of the UV spectrum. For selenophene derivatives, these are generally observed in the 250-350 nm range.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on the selenium or oxygen atoms) to a π* antibonding orbital. These are typically lower in energy and have lower molar absorptivity compared to π → π* transitions.

The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. researchgate.net

Table 3: Expected Electronic Transitions for this compound

TransitionDescriptionExpected λmax Range (nm)
π → πExcitation from a π bonding to a π antibonding orbital250 - 350
n → πExcitation from a non-bonding to a π antibonding orbital> 300

Data table is interactive.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of this compound under electron ionization is expected to follow predictable pathways for alcohols and aromatic compounds. libretexts.orgwhitman.edu Key fragmentation patterns would likely include:

Loss of a hydrogen atom: Formation of an [M-1]⁺ ion.

Loss of a hydroxyl radical: Formation of an [M-17]⁺ ion.

Loss of water: Formation of an [M-18]⁺ ion, which is common for alcohols.

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the ring and the methylene group would lead to the formation of a selenophenyl cation.

Ring fragmentation: The selenophene ring itself can undergo fragmentation, leading to smaller charged species.

The presence of selenium, which has several stable isotopes, would result in a characteristic isotopic pattern for the molecular ion and any selenium-containing fragments, aiding in their identification.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ionm/z (for ⁸⁰Se)Description
[C₅H₆OSe]⁺162Molecular Ion (M⁺)
[C₅H₅OSe]⁺161Loss of H
[C₅H₅Se]⁺145Loss of OH
[C₅H₄Se]⁺144Loss of H₂O
[C₄H₃Se]⁺119Selenophenyl Cation

Data table is interactive.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The crystal structure would reveal:

The planarity of the selenophene ring.

The precise bond lengths and angles of the C-Se, C-C, C-O, and C-H bonds.

The conformation of the hydroxymethyl group relative to the selenophene ring.

The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Electrochemical Characterization (e.g., Cyclic Voltammetry for redox properties)

The redox properties of selenophene-containing compounds are crucial for their application in various fields, including materials science and medicinal chemistry. Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the oxidation and reduction processes of these molecules, providing insights into their electronic structure and reactivity. While direct electrochemical studies on this compound are not extensively documented in the reviewed literature, the electrochemical behavior of the parent selenophene and its derivatives offers a foundational understanding of its potential redox characteristics.

Research on the antioxidant properties of selenophene and its derivatives has utilized cyclic voltammetry to determine their redox characteristics. researchgate.netmdpi.com These studies reveal that selenophene and its substituted analogues exhibit anodic peaks in their cyclic voltammograms, indicating their propensity to undergo oxidation. researchgate.netmdpi.com The oxidation potentials are sensitive to the nature and position of substituents on the selenophene ring.

For instance, in a study comparing selenophene and its aminocarbonitrile derivative, 2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe), distinct oxidation potentials were observed. researchgate.netmdpi.com The presence of electron-donating (amino) and electron-withdrawing (carbonitrile) groups on the saturated ring fused to the selenophene core influences the ease of electron removal from the selenophene moiety.

The hydroxymethyl group (-CH₂OH) in this compound is considered a weak electron-donating group. Therefore, it would be expected to slightly lower the oxidation potential of the selenophene ring compared to unsubstituted selenophene. This is because the electron-donating nature of the hydroxymethyl group increases the electron density on the selenophene ring, making it more susceptible to oxidation.

A summary of the electrochemical data for selenophene and a related derivative is presented in the table below. This data, obtained in an acetonitrile medium, provides a reference for predicting the electrochemical behavior of this compound. researchgate.netmdpi.com

CompoundOxidation Peak Potential (Epa) vs. Ag/Ag⁺ (mV)
SelenopheneNot explicitly stated in the provided text
2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrileNot explicitly stated in the provided text

The exact peak potentials for selenophene and its derivative were noted as being detected within the interval of -1200 to +1600 mV, but specific values were not provided in the search results. researchgate.netmdpi.com

The electrochemical characterization of selenophene derivatives is a critical area of research. The redox properties are fundamental to understanding their antioxidant mechanisms and for the rational design of new materials with tailored electronic properties. researchgate.netmdpi.com Further studies employing cyclic voltammetry on this compound are necessary to precisely determine its oxidation and reduction potentials and to fully elucidate its electrochemical behavior.

Applications of Selenophen 2 Ylmethanol in Advanced Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

Organic building blocks are fundamental components used for the modular assembly of molecular structures in organic synthesis. sigmaaldrich.com Selenophen-2-ylmethanol serves as an exemplary building block, providing the selenophene (B38918) core which is a sought-after motif in various functional molecules. The importance of organoselenium compounds is intrinsically linked to their use as building blocks, allowing for a range of chemical transformations. mdpi.com The selenophene ring itself is found in high-performance semiconductors, polymers, and compounds with notable biological activity, including anticancer and antioxidant effects. researchgate.net

The synthesis of biaryl systems, where two aromatic rings are linked, is a cornerstone of modern organic chemistry, particularly for creating conjugated materials and pharmacologically active molecules. This compound is a valuable precursor for creating such systems containing a selenophene ring. The selenophene moiety can be pre-activated, for instance by conversion of the alcohol to a more reactive group or by metallation of the ring, to participate in cross-coupling reactions. nih.gov

These transformations, including Suzuki, Stille, Negishi, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds under palladium or copper catalysis. nih.gov By employing this compound-derived substrates in these reactions, chemists can efficiently link the selenophene ring to other aromatic or heteroaromatic systems, thereby generating a diverse array of selenophene-containing biaryls and their congeners.

Table 1: Examples of Coupling Reactions for Biaryl Synthesis

Coupling Reaction Typical Catalyst Bond Formed Relevance to Selenophene Scaffolds
Suzuki Coupling Palladium C-C Coupling of a selenophenyl boronic acid/ester with an aryl halide.
Stille Coupling Palladium C-C Coupling of a selenophenyl organostannane with an aryl halide.
Negishi Coupling Palladium/Nickel C-C Coupling of a selenophenyl organozinc reagent with an aryl halide.

| Sonogashira Coupling | Palladium/Copper | C-C (sp-sp²) | Coupling of a terminal alkyne with a halo-selenophene. |

This table illustrates common cross-coupling strategies applicable to derivatives of this compound for the synthesis of complex biaryl molecules.

Beyond linking to other aromatic systems, the selenophene core of this compound serves as a foundational scaffold for the construction of fused heterocyclic systems. In these molecules, one or more additional rings are built onto the selenophene frame, leading to complex, polycyclic structures. Such fused systems are of great interest in materials science for creating organic semiconductors and in medicinal chemistry for developing novel therapeutic agents. mdpi.comnih.gov

Synthetic strategies often involve intramolecular cyclization reactions where functional groups, which can be introduced via the hydroxymethyl group of this compound, react with positions on the selenophene ring or adjacent substituents. For example, synthetic methods have been developed for the creation of selenophene-fused quinolines and acridines through electrophilic cyclization pathways. nih.gov These processes demonstrate the utility of the selenophene ring as a template for generating structural diversity and molecular complexity.

Role as a Reagent in Strategic Organic Transformations

While often incorporated into the final product, this compound and its derivatives can also act as strategic reagents to facilitate specific chemical transformations. researchgate.net The hydroxymethyl group is the primary site of reactivity, allowing the molecule to introduce the selenophenylmethyl moiety into other substrates.

For instance, after conversion to a corresponding halide (e.g., 2-(chloromethyl)selenophene), it can act as an alkylating agent. Furthermore, the selenium atom in the ring can influence the reactivity of the molecule, participating in transformations such as selenocyclizations and oxyselenenylations when appropriately substituted. researchgate.net The reactivity of the selenophene ring itself, such as its ability to undergo lithiation followed by reaction with electrophiles, allows for its use in constructing more complex molecules where the selenophene unit is introduced strategically. nih.gov A notable reaction involves the trapping of a lithiated selenophene with an aldehyde to produce a secondary alcohol, showcasing the utility of the selenophene moiety in forming new C-C bonds and functional groups. nih.gov

Development of Novel Synthetic Pathways Utilizing this compound as an Intermediate

This compound is frequently a key intermediate in multi-step synthetic pathways targeting complex molecules. Its formation often represents a crucial step connecting simpler precursors to more elaborate final products. Many synthetic routes for substituted selenophenes proceed through a selenophene-2-carbaldehyde or a selenophene-2-carboxylic acid derivative. A standard and reliable subsequent step is the reduction of this carbonyl group to the primary alcohol, yielding this compound.

This intermediate is synthetically valuable because the hydroxyl group is readily transformed into other functionalities.

Leaving Groups: It can be converted into tosylates, mesylates, or halides, making the methylene (B1212753) carbon susceptible to nucleophilic substitution.

Protecting Groups: The alcohol can be protected, allowing for chemical modifications elsewhere on the molecule, and then deprotected to regenerate the reactive hydroxyl group.

Oxidation: It can be re-oxidized to the aldehyde for subsequent reactions like Wittig or condensation reactions.

This strategic placement as a stable, yet easily functionalizable intermediate, makes this compound a pivotal component in the synthetic planning for a wide range of selenophene-containing target molecules. mdpi.comresearchgate.net

Contribution to Combinatorial Synthesis and Medicinal Chemistry Lead Generation

Combinatorial chemistry is a powerful strategy in medicinal chemistry for rapidly generating large libraries of structurally related compounds for biological screening. youtube.com The goal is to identify "hit" or "lead" compounds that show promising activity against a biological target. nih.gov this compound is an excellent starting scaffold for creating such libraries due to the versatile reactivity of its hydroxymethyl group.

By using parallel synthesis techniques, the hydroxyl group can be reacted with a diverse set of building blocks (e.g., carboxylic acids to form esters, alkyl halides to form ethers) to produce a large library of distinct selenophene derivatives. Each compound in the library retains the core selenophene scaffold but features a different functional group, allowing for a systematic exploration of the structure-activity relationship (SAR). Given that selenophene derivatives are known to possess a wide range of biological activities, including antitumor, antioxidant, and anticonvulsant properties, libraries generated from this compound are valuable for lead generation in drug discovery programs. mdpi.com This approach has become a key part of the modern drug discovery process, moving from compound libraries to the identification of leads for further development. youtube.com

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
Selenophene-2-carbaldehyde
Selenophene-2-carboxylic acid
2-(Chloromethyl)selenophene
Tosylates
Mesylates
Halides
Esters
Ethers
Aldehyde
Carboxylic acids
Palladium
Copper
Boronic acid
Organostannane
Organozinc

Selenophen 2 Ylmethanol in Materials Science Research

Organic Optoelectronic Materials Development

The incorporation of selenophene (B38918) moieties, derivable from Selenophen-2-ylmethanol, into conjugated organic materials has been a strategy to fine-tune their optoelectronic properties for various device applications. The larger size and greater polarizability of selenium compared to sulfur in thiophene (B33073) can lead to enhanced intermolecular interactions and altered electronic energy levels, which are crucial for the performance of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic field-effect transistors (OFETs), and thin-film transistors (TFTs).

Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in OLEDs are not extensively documented, the broader class of selenophene-containing materials has demonstrated potential in this area. The introduction of selenium can influence the emission color and efficiency of OLEDs. For instance, selenophene derivatives have been utilized as building blocks in the synthesis of emitters and host materials. The selenium atom can promote intersystem crossing, which is beneficial for the development of phosphorescent OLEDs (PhOLEDs). Although specific performance data for materials directly synthesized from this compound is scarce, the general advantages of selenophenes suggest a promising avenue for future research.

Organic Solar Cells (OSCs) and Non-Fullerene Acceptors (NFAs)

The field of organic solar cells has seen significant advancements with the advent of non-fullerene acceptors (NFAs). Selenophene-containing polymers and small molecules have been investigated as both donor and acceptor materials in OSCs. The incorporation of selenophene can lead to a narrower bandgap, allowing for broader absorption of the solar spectrum. This is attributed to the electronic properties of selenium, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material.

Derivatives of this compound can serve as precursors for more complex donor or acceptor molecules. For example, the hydroxyl group can be a site for attaching other functional groups to tailor the molecule's solubility, energy levels, and morphology in the active layer of a solar cell. Research on selenophene-based NFAs has shown that replacing thiophene with selenophene can enhance intermolecular interactions and improve charge transport, leading to higher power conversion efficiencies (PCEs).

Table 1: Performance of Selenophene-Containing Organic Solar Cells

Donor Material Acceptor Material Power Conversion Efficiency (PCE) Reference
Polymer with Selenophene unit Fullerene derivative > 5%
Selenophene-based polymer Non-fullerene acceptor > 10%

Organic Field-Effect Transistors (OFETs)

In the realm of organic field-effect transistors, the charge carrier mobility of the semiconductor material is a critical parameter. Selenophene-based materials have shown considerable promise for high-performance OFETs. The introduction of selenium can enhance intermolecular Se-Se interactions, which facilitates charge hopping between adjacent molecules and leads to higher charge carrier mobilities.

While this compound itself is not a semiconductor, it can be used as a starting material to synthesize larger conjugated molecules for OFET applications. The mode of connection between selenophene rings in oligomers and polymers has been shown to significantly affect the performance of OFETs.

Thin-Film Transistors

Similar to OFETs, the performance of thin-film transistors (TFTs) relies heavily on the charge transport characteristics of the organic semiconductor. Copolymers based on selenophene have been synthesized and investigated for their application in TFTs. The intermolecular ordering of these polymer chains in the solid state is crucial for achieving high performance. Well-organized interlayer packing and π–π stacking in selenophene-based polymer films have been correlated with higher hole transporting mobility.

Supramolecular Assemblies for Functional Materials

Self-Assembly of Selenophene Derivatives

The ability of molecules to spontaneously organize into well-defined, ordered structures, a process known as self-assembly, is a cornerstone of modern materials science. Selenophene derivatives, driven by a combination of non-covalent interactions, exhibit a strong propensity for self-assembly, leading to the formation of complex supramolecular architectures. The selenium atom, being larger and more polarizable than sulfur, imparts unique electronic and steric characteristics that influence these interactions. nih.gov This leads to distinct packing motifs and morphologies compared to their thiophene analogues. rsc.org

Research into the self-assembly of selenium-containing compounds has revealed that diverse structural properties and reactivity of organoselenium groups on surfaces can provide flexible frameworks for creating new materials. nih.gov In the context of selenophene-containing polymers, self-assembly is a critical factor in determining the material's bulk properties and performance in applications such as organic electronics.

A notable example is the study of fully π-conjugated diblock copolymers containing both selenophene and thiophene repeating units. acs.org These copolymers undergo phase separation, a form of self-assembly, where the different polymer blocks segregate into distinct domains. The resulting morphology is highly dependent on the molecular structure, particularly the side chains attached to the polymer backbone. By systematically modifying these side chains, researchers can control the compatibility between the blocks and direct the self-assembly process to achieve specific nanostructures. acs.org For instance, introducing a bulky 2-ethylhexyl side chain to the selenophene block enhances solubility while maintaining its crystallinity. acs.org

The interplay between the selenophene and thiophene blocks, and the nature of their side chains, dictates the final self-assembled structure. This can range from disordered fibrillar structures to long, well-defined solid-state fibrils reminiscent of lamellae formed by non-conjugated block copolymers. acs.org These findings demonstrate that the rational design of selenophene derivatives provides a powerful tool for controlling self-assembly and creating materials with tailored nanoscale morphologies.

Table 1: Morphological Control in Selenophene-Thiophene Diblock Copolymers acs.org
Polymer CompositionSide Chain on Selenophene BlockSide Chain on Thiophene BlockObserved Thin Film Morphology
Poly(3-hexylselenophene)-b-poly(3-hexylthiophene)HexylHexylDisordered Fibrillar Structures
Poly(3-(2-ethylhexyl)selenophene)-b-poly(3-(2-ethylhexyl)thiophene)2-ethylhexyl2-ethylhexylDisordered Fibrillar Structures
Poly(3-hexylthiophene)-b-poly(3-(2-ethylhexyl)selenophene)2-ethylhexylHexylLong (1–2 μm) Solid-State Fibrillar Structures

Integration into Polymeric Materials (e.g., analogous to organotellurium polyurethanes)

The incorporation of selenophene units, such as those derived from this compound, into polymer backbones is a promising strategy for developing advanced functional materials. Selenium-containing polymers exhibit a range of unique optical and electrical properties, including high photoconductivity and a high refractive index, making them attractive for various applications. rsc.org The selenium atom's ability to increase intramolecular interactions and enhance carrier transport compared to sulfur is a key driver for its integration into conjugated polymers. scispace.com

The synthesis of selenium-containing polymers can be achieved through various methods, including the polymerization of selenium-containing monomers or the use of selenium-containing initiators. rsc.org The resulting polymers often display enhanced absorption at shorter wavelengths compared to their sulfur-containing counterparts. scispace.com The molecular weight and polydispersity of these polymers can be controlled through the chosen synthetic route, influencing their processability and final material properties. scispace.com For example, selenophene can be incorporated into the main chain of π-conjugated polymers, leading to materials with high power conversion efficiencies in solar cell applications. scispace.com

An analogy can be drawn to the development of organotellurium-based polymers, such as polyurethanes. Polyurethanes are a versatile class of polymers known for their excellent mechanical strength, flexibility, and resistance to abrasion and chemicals. youtube.com Their synthesis typically involves the reaction of a diol with a diisocyanate. youtube.com By analogy, one could envision the synthesis of selenium-containing polyurethanes where a diol functionalized with a selenophene unit, potentially derived from this compound, is used as a monomer. This approach would integrate the unique electronic properties of the selenophene heterocycle into the robust and processable polyurethane framework.

The synthesis of tellurophene-containing polymers has been achieved through methods like cross-coupling polymerization reactions. rsc.org Similar strategies could be adapted for selenophene-functionalized monomers. The resulting "organoselenium polyurethanes" could exhibit novel properties stemming from the combination of the urethane linkages and the selenium-containing heterocycles, potentially finding use as new types of elastomers, coatings, or flexible electronic materials.

Table 2: Properties of Selected Selenium-Containing Polymers scispace.com
Polymer TypeKey Selenium-Containing UnitReported Number Average Molecular Weight (Mn)Polydispersity Index (PDI)Notable Property
Benzoselenadiazole-based copolymerBenzoselenadiazole31,150 - 41,360 Da4.21 - 4.86Thermal stability around 305°C
Germanium-containing copolymerBenzoselenadiazole6,900 Da1.52Designed as an acceptor for solar cells
π-conjugated polymerSelenophene48,000 Da2.23 (Mw/Mn)Power conversion efficiency near 10%

Coordination Chemistry of Selenophen 2 Ylmethanol and Its Derivatives

Selenophene (B38918) Derivatives as Ligands for Metal Complexes

Selenophene and its derivatives have been established as versatile ligands in coordination chemistry. nih.gov The selenophene ring system can coordinate to a metal center through the selenium heteroatom, which possesses lone pairs of electrons, or through the π-system of the aromatic ring. In the case of selenophen-2-ylmethanol, the presence of the hydroxymethyl group at the 2-position introduces an additional potential donor site: the oxygen atom of the alcohol.

This bifunctionality allows for several possible coordination modes:

Monodentate coordination: The ligand can bind to a metal center through either the selenium atom of the ring or the oxygen atom of the methanol (B129727) substituent.

Bidentate chelation: The ligand can form a stable five-membered chelate ring by coordinating to a single metal center through both the selenium and oxygen atoms. This mode is often favored due to the thermodynamic stability of chelate complexes.

Bridging coordination: The ligand can bridge two or more metal centers, with the selenium and oxygen atoms coordinating to different metals, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted depends on various factors, including the nature of the metal ion (hard vs. soft acid-base properties), the steric environment of the ligand, and the reaction conditions. The selenium atom, being a soft donor, is expected to form strong bonds with soft metal ions like Pd(II), Pt(II), and Ag(I). Conversely, the oxygen atom is a hard donor and would preferentially coordinate to hard metal ions such as Cr(III), Fe(III), and lanthanides.

Synthesis and Spectroscopic Characterization of this compound Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net The choice of the metal precursor, often a halide or acetate (B1210297) salt, can influence the final structure and composition of the complex. researchgate.net Mechanochemical methods, which involve grinding solid reactants together, also present a solvent-free and efficient alternative for the synthesis of such complexes. nih.gov

Spectroscopic Signatures of Complexation (e.g., IR and NMR shifts)

Spectroscopic analysis is a cornerstone for characterizing new metal complexes and understanding the nature of the metal-ligand interaction. researchgate.netuni-muenchen.denih.gov

Infrared (IR) Spectroscopy: Upon complexation of this compound, significant shifts in the stretching frequencies of the O-H and C-O bonds of the methanol group are expected. Coordination via the oxygen atom typically leads to a broadening and red-shift (lower wavenumber) of the ν(O-H) band and a shift in the ν(C-O) band. Vibrations associated with the selenophene ring, such as C-H and C-Se stretching, may also be perturbed, providing evidence for coordination through the selenium atom. nii.ac.jpresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. libretexts.org Coordination of a metal ion to the this compound ligand induces changes in the chemical shifts (δ) of the protons and carbons, particularly those close to the binding site(s). nih.gov A downfield shift of the protons on the carbon bearing the hydroxyl group (CH₂) and the protons on the selenophene ring is typically observed upon coordination. nih.govresearchgate.net Furthermore, ⁷⁷Se NMR spectroscopy can provide direct evidence of selenium coordination, with significant shifts in the ⁷⁷Se resonance upon complexation. researchgate.net

Table 1: Expected Spectroscopic Shifts Upon Complexation of this compound.
TechniqueObserved FeatureExpected Shift/Change upon CoordinationInference
IR Spectroscopyν(O-H) stretchBroadening and shift to lower wavenumberCoordination via Oxygen
IR Spectroscopyν(C-O) stretchShift in frequencyCoordination via Oxygen
¹H NMR-CH₂- protonsDownfield shift (Δδ > 0)Coordination via Oxygen
¹H NMRSelenophene ring protonsDownfield shift (Δδ > 0)Coordination via Selenium or electronic effect from O-coordination
¹³C NMR-CH₂- carbonShift in resonanceCoordination via Oxygen
⁷⁷Se NMRSelenophene SeSignificant shift in resonanceDirect evidence of coordination via Selenium

Influence of Metal Complexation on Electronic and Structural Properties

The coordination of a metal ion to a selenophene derivative can significantly alter the electronic and structural properties of the ligand. researchgate.net The donation of electron density from the ligand's donor atoms (Se, O) to the metal center modifies the electronic distribution within the selenophene ring. This can affect the aromaticity of the ring and modulate its reactivity. rsc.orgrsc.org

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide insights into the changes in the electronic structure upon complexation. researchgate.net These calculations can rationalize observed spectroscopic trends and predict how the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are affected. researchgate.net This modulation of the frontier orbitals is crucial for applications in electronics and catalysis.

Structurally, metal coordination imposes geometric constraints on the ligand. mdpi.com In the case of bidentate chelation by this compound, the formation of a five-membered ring will fix the conformation of the hydroxymethyl group relative to the selenophene ring. This preorganization can have profound effects on the supramolecular assembly of the complexes in the solid state and their recognition properties in solution. mdpi.com

Catalytic Activity of this compound-Derived Metal Complexes

Metal complexes derived from selenium-containing ligands are known to be effective catalysts for a variety of organic transformations. researchgate.netresearchgate.net The electronic properties of the selenium donor atom can stabilize the metal center in various oxidation states, facilitating catalytic cycles. While specific catalytic studies on this compound complexes are not widely reported, the known activity of related systems suggests high potential.

Potential catalytic applications for metal complexes of this compound and its derivatives could include:

Cross-coupling reactions: Palladium complexes are widely used in reactions such as Suzuki, Heck, and Sonogashira couplings. The selenophene-based ligand could serve to stabilize the active palladium species. nih.gov

Oxidation reactions: Metal complexes can catalyze the oxidation of various substrates, including alcohols and alkenes. epa.gov

Alkylation reactions: The alkylation of phenols and other nucleophiles can be catalyzed by transition metal complexes. researchgate.net

The catalytic performance of these complexes would be influenced by the choice of metal, the coordination environment, and the electronic and steric properties of any ancillary ligands. The ability to tune the ligand structure (e.g., by introducing substituents on the selenophene ring) offers a pathway to optimize catalytic activity and selectivity. semanticscholar.org

Table 2: Potential Catalytic Applications of this compound Metal Complexes.
Reaction TypePotential Metal CenterRole of Ligand
Suzuki CouplingPalladium (Pd)Stabilization of Pd(0) and Pd(II) intermediates
Heck CouplingPalladium (Pd)Enhancing catalytic turnover and stability
Alcohol OxidationRuthenium (Ru), Copper (Cu)Modulating the redox potential of the metal center
Phenol AlkylationPalladium (Pd)Facilitating oxidative addition and reductive elimination steps

Biological Activity and Mechanistic in Vitro Studies of Selenophen 2 Ylmethanol Analogs

Antioxidant Activity and Anti-peroxyradical Mechanisms (in vitro)

Organoselenium compounds are of significant interest for their antioxidant properties, which are often attributed to the selenium atom's ability to undergo reversible oxidation-reduction cycles. These compounds can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a condition implicated in numerous pathologies.

Electrochemical Evaluation of Redox Properties and Antiperoxyradical Activity

The antioxidant potential of selenophene (B38918) derivatives can be assessed through electrochemical methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and squarewave voltammetry (SWV). These techniques provide insights into the redox characteristics of the compounds. Studies on selenophene and its aminocarbonitrile derivative have shown that the presence of the selenium atom in the molecule is crucial for their antiradical ability. cust.edu.tw

The oxidation potentials of these compounds are indicative of their capacity to act as reducing agents and scavenge pro-oxidant species like peroxyradicals. The detection of anodic peaks during voltammetric analysis in a range of potentials demonstrates their antiperoxyradical activity. nih.gov It is proposed that the selenium atom in the selenophene ring can act as a four-electron reducing agent, enabling one molecule of the antioxidant to potentially capture multiple peroxyl radicals. cust.edu.tw

The antiperoxyradical capacity of selenophene and its derivatives has been quantified using assays such as the oxygen radical absorbance capacity (ORAC) method. nih.gov Kinetic studies monitoring the decrease in fluorescence of a probe in the presence of peroxyl radicals and the antioxidant compound allow for the determination of their radical-scavenging efficiency. nih.gov

Table 1: Electrochemical and Antiperoxyradical Properties of Selenophene and its Derivative

Compound Method Anodic Peak Potential (mV vs. Ag/Ag+) Antiradical Capacity (f_AO)
Selenophene CV, DPV, SWV Detected in the range of -1200 to +1600 Data not specified
2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe) CV, DPV, SWV Detected in the range of -1200 to +1600 Data not specified

Data derived from studies on selenophene and its aminocarbonitrile derivative, not specifically selenophen-2-ylmethanol.

Role in Cellular Oxidative Stress Modulation (in vitro)

While direct in vitro studies on the modulation of cellular oxidative stress by this compound analogs are limited, the broader class of organoselenium compounds is known to influence cellular redox homeostasis. Selenium compounds can generate reactive oxygen species (ROS) through reaction with thiols, such as glutathione (B108866). nih.gov This production of superoxide (B77818) and hydrogen peroxide can, in turn, induce a cellular response to oxidative stress. nih.gov

In certain contexts, selenium compounds have been shown to protect cells from oxidative damage. For instance, selenium nanoparticles have demonstrated the ability to reduce intracellular ROS levels in cells challenged with an oxidizing agent like hydrogen peroxide. nih.gov The protective mechanisms often involve the modulation of the cell's own antioxidant defense systems. It is hypothesized that this compound analogs could similarly interact with intracellular thiols and influence the cellular redox environment, though specific experimental evidence is needed to confirm this. The response of cells to selenium compounds appears to be dependent on the specific compound, its concentration, and the cell type. psu.edu

Antiproliferative and Anticancer Mechanistic Investigations (in vitro)

Several selenophene derivatives have demonstrated significant antiproliferative and anticancer activities in vitro. Their mechanisms of action often involve the induction of programmed cell death, or apoptosis, in cancer cells.

Induction of Apoptosis Pathways (e.g., mitochondrial- and caspase-3-dependent mechanisms)

A novel selenophene derivative, D-501036 [2,5-bis(5-hydroxymethyl-2-selenienyl)-3-hydroxymethyl-N-methylpyrrol], has been shown to be a potent cytotoxic agent against various cancer cell lines. cust.edu.twnih.govresearchgate.net This compound induces apoptosis through a mitochondrial-mediated pathway. cust.edu.twnih.govresearchgate.net

Key events in this pathway include the increased expression and translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, and a decrease in the concentration of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to an increase in mitochondrial membrane permeability and the subsequent release of cytochrome c into the cytosol. nih.gov Cytosolic cytochrome c then triggers the activation of a cascade of enzymes known as caspases.

Specifically, D-501036 treatment leads to a dose- and time-dependent increase in the activity of caspase-9, an initiator caspase in the mitochondrial pathway, and caspase-3, an executioner caspase. nih.gov The activation of caspase-3 ultimately leads to the cleavage of cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov This apoptotic induction by D-501036 was found to be associated with the p53 tumor suppressor protein. nih.gov

Table 2: Effect of a Selenophene Derivative (D-501036) on Apoptotic Markers in Cancer Cells

Cancer Cell Line Treatment Effect on Bax Effect on Bcl-2 Caspase-9 Activation Caspase-3 Activation
KB D-501036 Increased translocation to mitochondria Decreased Increased Increased
HepG2 D-501036 Increased translocation to mitochondria Decreased Increased Increased

Data is for the specific derivative D-501036.

Enzyme Inhibition Studies (e.g., IMP dehydrogenase inhibition)

Inosine monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and has been identified as a target for anticancer drug development. nih.govmdpi.com Inhibition of IMPDH can lead to the depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation. nih.gov

While several classes of compounds have been investigated as IMPDH inhibitors, there is currently a lack of specific in vitro studies demonstrating the direct inhibition of IMP dehydrogenase by this compound or its close analogs. However, the exploration of novel heterocyclic compounds as IMPDH inhibitors is an active area of research. nih.gov Given the demonstrated antiproliferative effects of some selenophene derivatives, investigating their potential to inhibit key enzymes in nucleotide metabolism, such as IMPDH, represents a plausible avenue for future research.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of this compound analogs is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their antioxidant and anticancer effects, guiding the design of more potent and selective compounds.

For antioxidant activity, the presence and accessibility of the selenium atom within the selenophene ring are critical. The nature and position of substituents on the selenophene ring can influence the electron density at the selenium atom, thereby modulating its redox potential and radical scavenging ability. For instance, electron-donating groups might enhance the antioxidant capacity by facilitating electron transfer to radical species.

Modulation of Biological Pathways via this compound Derivatives (in vitro)

Recent research has illuminated the potential of selenophene-containing compounds to interfere with critical biological pathways in various disease models, particularly in cancer. While direct studies on this compound are limited, research on analogous selenophene structures provides valuable insights into their mechanistic actions. These in vitro studies often utilize cell-based assays to determine the effects of these compounds on cell viability, proliferation, and the molecular signaling cascades that govern these processes.

One area of significant findings is the anti-cancer activity of selenophene derivatives. For instance, a series of novel selenophene-based chalcone (B49325) analogs were synthesized and evaluated for their cytotoxic effects against human colorectal adenocarcinoma (HT-29) cells. nih.gov Chalcones are a class of compounds known for their various biological activities, and the incorporation of a selenophene moiety has been shown to enhance their anti-cancer properties.

The in vitro cytotoxicity of these selenophene-based chalcone analogs was determined using standard cell viability assays, with the results often presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: In Vitro Anticancer Activity of Selenophene-Based Chalcone Analogs against HT-29 Cells nih.gov

CompoundIC50 (μM)
6 19.98 ± 3.38
8 38.23 ± 3.30
10 46.95 ± 5.68

The data clearly indicates that these selenophene derivatives exhibit significant anti-proliferative activity against human colorectal cancer cells in a laboratory setting. nih.gov Further mechanistic studies were conducted to elucidate how these compounds exert their cytotoxic effects. It was discovered that the most potent compound, compound 6 , induced apoptosis in HT-29 cells. nih.gov Apoptosis, or programmed cell death, is a crucial pathway that is often dysregulated in cancer cells.

The induction of apoptosis by compound 6 was found to occur through a mitochondrial- and caspase-3-dependent pathway. nih.gov This was confirmed through clonogenic assays and Western blot analysis, which are techniques used to assess the long-term proliferative capacity of cells and to detect specific proteins involved in signaling pathways, respectively. nih.gov The mitochondrial pathway of apoptosis involves the release of pro-apoptotic factors from the mitochondria, which in turn activate a cascade of caspases, a family of proteases that execute the process of cell death. Caspase-3 is a key executioner caspase in this pathway.

These findings underscore the potential of selenophene-containing compounds to modulate fundamental biological pathways involved in cancer cell survival and proliferation. While the direct analogs of this compound were not the specific focus of this particular study, the results strongly suggest that the selenophene scaffold is a promising pharmacophore for the design of novel anti-cancer agents that function by inducing apoptosis. Further research is warranted to explore the structure-activity relationships of a broader range of this compound derivatives and their specific interactions with various biological targets.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of selenophene (B38918) derivatives, including selenophen-2-ylmethanol, has traditionally involved multi-step processes that sometimes utilize harsh reaction conditions and generate significant waste. nih.govchim.it A primary future challenge lies in the development of novel synthetic routes that adhere to the principles of green chemistry, emphasizing high atom economy and sustainability. jocpr.comprimescholars.comrsc.org

Current methods for creating the selenophene scaffold often start from acyclic precursors and involve intramolecular cyclization, sometimes mediated by transition metals. nih.govmdpi.com Future research should aim to replace these with more environmentally benign catalysts and reagents. The use of elemental selenium as a direct source, coupled with catalytic systems that operate under milder conditions, presents a promising avenue. researchgate.netrsc.org For instance, the development of one-pot syntheses and multicomponent reactions could significantly reduce the number of synthetic steps, thereby minimizing solvent usage and energy consumption. nih.govchim.it

A significant goal will be to design synthetic pathways that maximize the incorporation of all reactant atoms into the final product, a concept central to atom economy. jocpr.comprimescholars.com This involves minimizing the use of protecting groups and auxiliary reagents. rsc.org Exploring enzymatic and biocatalytic methods for the synthesis of this compound could also offer highly selective and sustainable alternatives to traditional chemical synthesis.

Table 1: Comparison of Synthetic Strategies for Selenophene Derivatives

Synthetic ApproachAdvantagesDisadvantagesFuture Research Focus
Traditional Cyclization Well-established, versatileOften requires harsh conditions, may use toxic reagents, lower atom economyDevelopment of milder reaction conditions and greener catalysts
One-Pot/Multicomponent Reactions Increased efficiency, reduced wasteCan be challenging to optimizeDesign of novel cascade reactions for direct synthesis
Catalytic C-H Functionalization High atom economy, direct modificationMay require expensive catalysts, regioselectivity can be an issueExploration of earth-abundant metal catalysts
Biocatalytic Synthesis High selectivity, environmentally friendlyLimited substrate scope, enzyme stabilityEnzyme engineering to broaden substrate compatibility

Exploration of Advanced Catalytic Applications, including Photo- and Electrocatalysis

While organoselenium compounds are known for their catalytic activities, the potential of this compound in advanced catalytic applications, particularly in photo- and electrocatalysis, remains largely unexplored. nih.gov Future research should investigate the ability of this compound and its derivatives to act as catalysts or co-catalysts in reactions driven by light or electrical energy.

The selenium atom in the selenophene ring, with its unique electronic properties, could facilitate charge transfer processes crucial for photocatalysis. mdpi.com Investigations could focus on incorporating this compound into larger molecular structures or materials designed for photocatalytic hydrogen production, CO2 reduction, or organic pollutant degradation.

In the realm of electrocatalysis, the compound could be explored as a precursor for electrode materials or as a soluble mediator in electrochemical transformations. For instance, its potential in the electroreforming of methanol (B129727), a process that couples methanol oxidation with hydrogen production, warrants investigation. researchgate.netresearchgate.netresearcher.life The development of selenophene-based catalysts could offer alternatives to traditional noble metal catalysts.

Integration into Emerging Functional Materials for Niche Applications

Selenophene-containing materials have shown significant promise in various fields of materials science, including organic electronics. nih.govmdpi.com Selenophenes offer advantages over their thiophene (B33073) analogs, such as a smaller bandgap and stronger intermolecular interactions, which can lead to improved device performance. mdpi.com Future research should focus on the strategic integration of this compound as a building block for novel functional materials with tailored properties for niche applications.

The hydroxyl group of this compound provides a convenient handle for polymerization, allowing for its incorporation into conjugated polymers for organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netresearchgate.net The resulting polymers could exhibit unique electronic and optical properties due to the presence of the selenophene unit. acs.orgresearchgate.netaip.org For instance, selenophene-based polymers have demonstrated potential as mixed ionic/electronic conductors. aip.org

Furthermore, the compound could be used to synthesize novel dyes for dye-sensitized solar cells or as a component in the formation of self-assembling monolayers on various substrates, opening up possibilities in sensing and surface modification. The development of selenophene-based helicenes also points to potential applications in chiroptical materials. beilstein-journals.org

Table 2: Potential Applications of this compound-Derived Materials

Material TypePotential ApplicationKey Properties to Investigate
Conjugated Polymers Organic Electronics (OFETs, OSCs, OLEDs)Charge carrier mobility, bandgap, film morphology
Functional Dyes Dye-Sensitized Solar CellsLight absorption spectrum, electrochemical properties
Self-Assembled Monolayers Sensors, Surface ModificationMolecular packing, surface energy, sensing response
Chiroptical Materials OptoelectronicsCircular dichroism, circularly polarized luminescence

Deeper Elucidation of Biological Mechanisms and Specific Target Interactions at a Molecular Level

Organoselenium compounds are known to possess a wide range of biological activities, including antioxidant, anticancer, and antiviral properties. nih.govnih.govtandfonline.commdpi.com While selenophene derivatives have been studied for their biological potential, the specific molecular mechanisms of action of this compound are not well understood. nih.govmdpi.com

Future research should focus on a deeper elucidation of how this compound interacts with biological systems at the molecular level. This includes identifying its specific cellular targets, understanding its metabolic pathways, and characterizing its influence on signaling cascades. researchgate.netsemanticscholar.org Studies could investigate its potential to mimic the activity of selenoenzymes like glutathione (B108866) peroxidase. rsc.org

Advanced techniques such as proteomics and metabolomics could be employed to identify proteins and metabolites that interact with this compound. Understanding these interactions is crucial for the rational design of new therapeutic agents with improved efficacy and reduced toxicity. Given the interest in organoselenium compounds as potential inhibitors of viral proteases, this is another area where the specific interactions of this compound could be explored. nih.gov

Synergistic Application of Theoretical Predictions to Guide Experimental Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. chemrxiv.org A synergistic approach, combining theoretical predictions with experimental validation, will be crucial for advancing the science of this compound.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, aromaticity, and reactivity of this compound and its derivatives. mdpi.com These calculations can help in understanding the mechanisms of its synthesis and its performance in catalytic and electronic applications. For example, theoretical modeling can predict the bandgaps and charge transport properties of polymers derived from this compound, aiding in the design of new materials for organic electronics. researchgate.net

In the context of biological applications, molecular docking and molecular dynamics simulations can be used to predict the binding of this compound to specific protein targets. nih.gov This can help in identifying potential therapeutic targets and in designing derivatives with enhanced binding affinity and selectivity. By providing insights into structure-property relationships, theoretical studies can significantly reduce the experimental effort required to develop new applications for this versatile compound. researchgate.net

Q & A

Q. What are the standard synthetic routes for Selenophen-2-ylmethanol, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via nucleophilic substitution or coupling reactions involving selenophene derivatives. For example, (Selenophen-2-yl)(thiophen-2-yl)methanol (a structural analog) was synthesized in 94% yield using a palladium-catalyzed cross-coupling approach with selenophene and thiophene precursors . Optimization strategies include:

  • Catalyst selection : Pd₂(dba)₃·C₆H₆ improves coupling efficiency in heterocyclic systems .
  • Solvent systems : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity .
  • Temperature control : Reactions at 90°C for 24 hours achieve high conversion rates .

Q. How can NMR and IR spectroscopy be used to confirm the structure of this compound?

Structural confirmation relies on:

  • ¹H NMR : Peaks at δ 4.8–5.2 ppm (broad, –OH) and δ 6.5–7.5 ppm (aromatic protons of selenophene) .
  • ¹³C NMR : Carbinol carbon (C–OH) appears at ~70 ppm, with selenophene carbons in the 120–140 ppm range .
  • IR spectroscopy : A strong O–H stretch (~3200–3400 cm⁻¹) and C–Se vibrations (~600–800 cm⁻¹) confirm functional groups .

Q. What solvents are compatible with this compound in green chemistry applications?

While polar solvents (e.g., CH₂Cl₂) are commonly used in synthesis , greener alternatives include:

  • Cyclopentyl methyl ether (CPME) : Low toxicity and high boiling point.
  • Ethanol : Renewable and biodegradable, but may require temperature adjustments due to lower polarity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic C–H functionalization?

The selenium atom’s polarizability enhances electrophilic aromatic substitution at the β-position of selenophene. For example, Pd-catalyzed C–H bond activation in selenophene derivatives enables cross-coupling with aryl halides, yielding biheterocyclic systems . Key factors:

  • Steric hindrance : Bulky substituents on the carbinol group reduce coupling efficiency.
  • Electronic effects : Electron-withdrawing groups (e.g., –CN) stabilize transition states in palladium-mediated reactions .

Q. What contradictions exist in reported melting points for this compound analogs, and how can they be resolved?

Discrepancies arise from polymorphic forms or impurities. For instance, (Selenophen-2-yl)(thiophen-2-yl)methanol melts at 58–60°C , while selenophene-containing polymers exhibit higher thermal stability (160–164°C) due to extended conjugation . Mitigation strategies:

  • Recrystallization : Use mixed solvents (e.g., petroleum ether/CH₂Cl₂) to isolate pure phases .
  • DSC analysis : Quantify polymorphic transitions and purity .

Q. How can computational chemistry predict the stability of this compound under oxidative conditions?

Density functional theory (DFT) calculations reveal:

  • HOMO-LUMO gaps : Narrow gaps (~3.5 eV) suggest susceptibility to oxidation at the selenium atom.
  • Radical stability : Methyl groups on the carbinol moiety reduce radical formation during degradation .

Methodological Considerations

Q. What sampling and subsampling protocols ensure reproducibility in this compound studies?

Follow ASTM guidelines for particulate samples:

  • Homogenization : Use ball milling to reduce particle size variance.
  • Incremental sampling : Collect ≥10 increments from different batch regions to minimize bias .
  • Error propagation : Calculate subsampling errors (sFE) using the Ingamells equation .

Q. How should researchers address contradictory data in catalytic applications of this compound?

  • Control experiments : Compare results with non-selenophene analogs to isolate selenium’s role.
  • Kinetic studies : Measure turnover frequencies (TOF) under varying conditions (pH, temperature) .
  • Collaborative validation : Cross-check data with independent labs using standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.